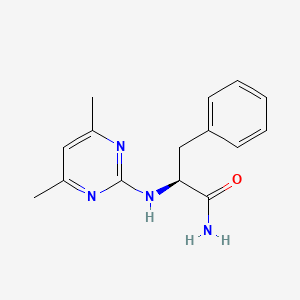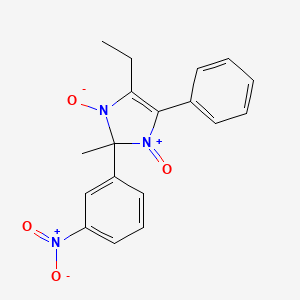
N-(4,6-dimethyl-2-pyrimidinyl)-L-phenylalaninamide
Beschreibung
Synthesis Analysis
The synthesis of related pyrimidine derivatives involves multiple steps, including condensation, cyclization, and functional group transformations. A specific method for the synthesis of N-(4,6-dimethyl-2-pyrimidinyl)-L-phenylalaninamide is not directly mentioned in the available literature; however, related compounds have been synthesized through methods such as cyclization of pyrimidinyl thioureas and reactions involving dimethyl sulfate under alkaline conditions for S-methylation, showcasing the complexity and versatility of synthesis routes for pyrimidine derivatives (Repich et al., 2017).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives like N-(4,6-dimethyl-2-pyrimidinyl)-L-phenylalaninamide often features aromatic systems capable of forming inversion dimers via hydrogen bonding, as well as engaging in π-stacking interactions. These structural characteristics are crucial for understanding the compound's chemical behavior and interactions (Repich et al., 2017).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including N-acylation, N-alkylation, and reactions with different alkylamines. These reactions expand the compound's functional diversity and potential applications. The synthesis pathways often involve multi-step reactions, highlighting the compound's reactivity and the potential for generating a wide range of derivatives (Ueda et al., 1983).
Physical Properties Analysis
The crystal structure and physical properties of pyrimidine derivatives can be examined through X-ray crystallography and other analytical techniques. These compounds form structured networks through intermolecular hydrogen bonds, with their aromatic systems contributing to the stability and physical characteristics of the crystals (Repich et al., 2017).
Chemical Properties Analysis
The chemical properties of pyrimidine derivatives are influenced by their molecular structure, including the presence of methyl groups and the pyrimidine ring. These features affect the compound's reactivity, solubility, and potential for forming derivatives through chemical reactions. The synthesis and modification of these compounds underscore their chemical versatility and the possibility of tailoring their properties for specific applications (Ueda et al., 1983).
Eigenschaften
IUPAC Name |
(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-10-8-11(2)18-15(17-10)19-13(14(16)20)9-12-6-4-3-5-7-12/h3-8,13H,9H2,1-2H3,(H2,16,20)(H,17,18,19)/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWGBQBSNMISFO-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC(CC2=CC=CC=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N[C@@H](CC2=CC=CC=C2)C(=O)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[(4,6-dimethylpyrimidin-2-yl)amino]-3-phenylpropanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-{4-[(tert-butylamino)sulfonyl]phenyl}-2-phenyl-2-(phenylthio)acetamide](/img/structure/B4019440.png)
![N'-[2-(methylthio)phenyl]-N-propyl-N-(tetrahydrofuran-2-ylmethyl)succinamide](/img/structure/B4019442.png)
![3-methyl-2-(4-nitrophenyl)-2,3,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4019450.png)
![benzyl 4-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-diazepane-1-carboxylate](/img/structure/B4019463.png)

![1-[(4-methylphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B4019481.png)
![(1R,9aR)-1-({[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]amino}methyl)octahydro-2H-quinolizin-1-ol](/img/structure/B4019487.png)

![4,4'-{[5-(4-fluorophenyl)-2-furyl]methylene}bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4019510.png)
![4-[(dibenzylamino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4019516.png)

![N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(4-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4019526.png)

amine](/img/structure/B4019535.png)